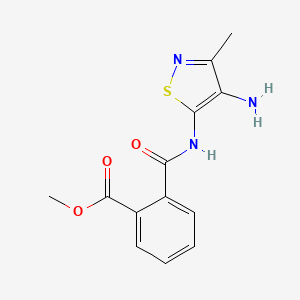
N-(4-Amino-3-methyl-isothiazol-5-yl)-phthalamic acid methyl ester, 95%
説明
N-(4-Amino-3-methyl-isothiazol-5-yl)-phthalamic acid methyl ester, 95% (also known as AMIPM) is an organic compound consisting of an amine group, an isothiazole ring, and a phthalamic acid ester. It is widely used in the scientific research community due to its strong antimicrobial and antioxidant properties. This compound has been used in numerous studies to investigate its potential applications in the field of biochemistry and physiology.
作用機序
The mechanism of action of AMIPM is not completely understood, but it is believed to involve several different mechanisms. It is believed to act as an antioxidant by scavenging reactive oxygen species, as well as by inhibiting the activity of enzymes involved in the production of reactive oxygen species. It is also believed to act as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMIPM have been studied in a variety of organisms, including bacteria, fungi, and mammalian cells. Studies have shown that AMIPM can inhibit the growth of bacteria and fungi, as well as inhibit the activity of enzymes involved in the production of reactive oxygen species. It has also been shown to have antioxidant activity and to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using AMIPM in laboratory experiments is its high purity (95%) and its relatively low cost. Additionally, it is easy to synthesize and can be stored for long periods of time without degradation. However, one of the main limitations of using AMIPM is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
The potential applications of AMIPM in the field of biochemistry and physiology are vast and there are many directions for future research. Some potential areas of future research include exploring its potential as an antimicrobial and antioxidant agent, investigating its effects on cellular respiration and metabolism, and developing new drugs based on its structure. Additionally, further research could be done to determine the mechanisms of action of AMIPM and to explore its potential applications in drug development.
科学的研究の応用
AMIPM has been used in a variety of scientific research applications, ranging from biochemistry and physiology to pharmacology and toxicology. It has been used to study the mechanisms of antimicrobial and antioxidant activity, as well as its potential applications in drug development. It has also been used in studies of cellular respiration and metabolism, and in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
methyl 2-[(4-amino-3-methyl-1,2-thiazol-5-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-7-10(14)12(20-16-7)15-11(17)8-5-3-4-6-9(8)13(18)19-2/h3-6H,14H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLFRQREOLDZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1N)NC(=O)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((4-amino-3-methylisothiazol-5-yl)carbamoyl)benzoate | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)





![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)


